molecular formula C22H20N4O4 B6477675 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2640962-99-6

3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6477675
CAS RN: 2640962-99-6
M. Wt: 404.4 g/mol
InChI Key: UPRUVZBBCXRFIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a cyclopropyl group, an ethoxyphenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione structure . These groups could contribute to its physical and chemical properties, as well as its potential biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains a three-membered cyclopropyl ring, a phenyl ring attached to an ethoxy group, a five-membered oxadiazole ring, and a tetrahydroquinazoline dione structure . These rings and functional groups could influence the molecule’s shape, reactivity, and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the dione could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, its solubility could be influenced by the polar ethoxyphenyl group and the dione, while its stability might be affected by the three-membered cyclopropyl ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure, combining a cyclopropyl group with an oxadiazole ring, suggests it could interact with various biological targets, making it a candidate for drug discovery . Researchers are exploring its efficacy in treating conditions such as inflammation, cancer, and neurological disorders.

Antimicrobial Agents

The presence of the oxadiazole moiety in this compound is significant because oxadiazoles are known for their antimicrobial properties . Studies are investigating its potential as an antimicrobial agent against a range of bacterial and fungal pathogens. This could lead to the development of new antibiotics or antifungal medications.

Agricultural Chemicals

In the field of agriculture, this compound is being studied for its potential use as a pesticide or herbicide . Its unique chemical structure may allow it to target specific pests or weeds without harming crops. This application is particularly important as the demand for more effective and environmentally friendly agricultural chemicals increases.

Material Science

The compound’s stability and unique chemical properties make it a candidate for use in material science . Researchers are exploring its application in the development of new polymers and materials with specific properties, such as enhanced durability or resistance to environmental factors. This could have implications for industries ranging from construction to electronics.

Biochemical Research

Finally, this compound is of interest in biochemical research for its potential to act as a probe or tool in studying various biological processes. Its unique structure allows it to interact with specific biomolecules, providing insights into cellular mechanisms and pathways.

Pharmaceutical Development Antimicrobial Agents Agricultural Chemicals Material Science : Catalysis : Environmental Science : Neuroscience Research : Biochemical Research

Mechanism of Action

Without specific studies, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its physical and chemical properties, and its biological activity .

properties

IUPAC Name

3-cyclopropyl-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-2-29-18-10-6-4-8-16(18)20-23-19(30-24-20)13-25-17-9-5-3-7-15(17)21(27)26(22(25)28)14-11-12-14/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUVZBBCXRFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

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